molecular formula C10H10BrF B8518224 4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene

4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene

Cat. No.: B8518224
M. Wt: 229.09 g/mol
InChI Key: JMCVOEQGNFKGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom, a fluorine atom, and a 2-methylprop-1-en-1-yl group attached to a benzene ring

Properties

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

4-bromo-2-fluoro-1-(2-methylprop-1-enyl)benzene

InChI

InChI=1S/C10H10BrF/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-6H,1-2H3

InChI Key

JMCVOEQGNFKGDP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=C(C=C1)Br)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene typically involves the halogenation of a suitable aromatic precursor followed by the introduction of the 2-methylprop-1-en-1-yl group. One common method involves the bromination of 2-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-2-fluorotoluene is then subjected to a Friedel-Crafts alkylation reaction with isobutylene in the presence of a Lewis acid catalyst like aluminum chloride to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of catalysts like iron(III) chloride.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, and primary or secondary amines.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction.

Major Products Formed

    EAS Reactions: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.

    Nucleophilic Substitution: Products include hydroxyl, alkoxy, and amino derivatives.

    Oxidation and Reduction: Products include quinones and dihydro derivatives.

Scientific Research Applications

4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The 2-methylprop-1-en-1-yl group can further modulate the compound’s activity by influencing its steric and electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene is unique due to the combination of its halogen atoms and the 2-methylprop-1-en-1-yl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

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